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Abstract
This technical guide provides a comprehensive overview of 6-methoxybenzofuran-2-
carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry.

We delve into its molecular structure, physicochemical and spectroscopic properties, and

detailed synthetic methodologies. The guide explores the compound's reactivity, underpinned

by its distinct functional groups, and highlights its pivotal role as a scaffold in the development

of novel therapeutic agents. This document is intended for researchers, chemists, and drug

development professionals seeking to leverage the unique characteristics of this versatile

molecule.

Introduction: The Significance of the Benzofuran
Scaffold
The benzofuran ring system, consisting of a fused benzene and furan ring, is a privileged

scaffold found in a multitude of natural products and synthetic compounds with significant

biological activity.[1][2] These compounds exhibit a wide array of pharmacological properties,

including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] 6-
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Methoxybenzofuran-2-carbaldehyde (CAS No. 53860-74-5) emerges as a particularly

valuable derivative. Its structure incorporates an electron-donating methoxy group and a

reactive aldehyde functionality, making it an exceptionally versatile intermediate for the

synthesis of more complex, biologically active molecules.[1] Understanding its fundamental

properties is crucial for its effective application in research and drug development.

Molecular Structure and Physicochemical
Properties
6-Methoxybenzofuran-2-carbaldehyde is an organic compound featuring a benzofuran core

substituted with a methoxy group (-OCH₃) at the 6-position and a carbaldehyde (formyl, -CHO)

group at the 2-position.[1] The interplay between the aromatic system and these functional

groups dictates its chemical behavior and potential for further elaboration.

The key physicochemical properties of this compound are summarized in the table below for

quick reference.

Property Value Reference(s)

CAS Number 53860-74-5 [1][5]

Molecular Formula C₁₀H₈O₃ [1][5]

Molecular Weight 176.17 g/mol [1][5]

IUPAC Name
6-methoxy-1-benzofuran-2-

carbaldehyde
[1]

Appearance Solid

Melting Point 78-80 °C

Boiling Point
296.0 ± 20.0 °C (at 760

mmHg)

SMILES
COC1=CC2=C(C=C1)C=C(O2

)C=O
[1]

InChI Key
GOFAYQFZGHXFTL-

UHFFFAOYSA-N
[1]
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Spectroscopic Profile for Structural Elucidation
The unambiguous identification and purity assessment of 6-methoxybenzofuran-2-
carbaldehyde rely on a combination of spectroscopic techniques. The expected spectral

features are outlined below, providing a self-validating system for characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides a

detailed map of the proton environment. Key expected signals include:

A distinct singlet in the downfield region (δ 9.5-10.5 ppm) corresponding to the highly

deshielded aldehyde proton.

A sharp singlet around δ 3.8-4.0 ppm for the three protons of the methoxy group.

A series of signals in the aromatic region (δ 7.0-8.0 ppm) representing the protons on the

benzofuran ring system, with coupling patterns indicative of their substitution.

¹³C NMR Spectroscopy: This technique identifies all unique carbon environments within the

molecule. Expected resonances include:

A signal at ~δ 180-190 ppm for the carbonyl carbon of the aldehyde.

Signals in the aromatic/olefinic region (δ 110-160 ppm) for the carbons of the benzofuran

core.

A peak around δ 55-60 ppm corresponding to the methoxy group carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying key functional

groups by their characteristic vibrational frequencies.[6]

A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch

of the conjugated aldehyde.

Multiple bands in the 1450-1600 cm⁻¹ region correspond to C=C stretching vibrations

within the aromatic rings.

Strong C-O stretching bands for the ether linkages (methoxy and furan ring) will appear in

the 1000-1300 cm⁻¹ region.[7]
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Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information

about the molecule's fragmentation pattern.[8]

The electron-impact (EI) mass spectrum should show a prominent molecular ion (M⁺)

peak at m/z = 176, confirming the molecular weight.

Common fragmentation pathways may include the loss of a hydrogen radical (M-1), a

formyl radical (M-29), or a methyl radical from the methoxy group (M-15).

Synthesis and Chemical Reactivity
The utility of 6-methoxybenzofuran-2-carbaldehyde as a synthetic intermediate stems from

its accessible synthesis and the versatile reactivity of its functional groups.

Synthetic Strategy: Vilsmeier-Haack Formylation
A common and efficient method for introducing a formyl group onto an electron-rich aromatic

ring is the Vilsmeier-Haack reaction.[9] This approach is well-suited for the synthesis of 6-
methoxybenzofuran-2-carbaldehyde from the corresponding 6-methoxybenzofuran

precursor. The electron-donating nature of the methoxy group and the inherent reactivity of the

benzofuran ring facilitate electrophilic substitution at the C2 position.

6-Methoxybenzofuran

Electrophilic Iminium Ion
Intermediate

Electrophilic
Attack at C2

Vilsmeier Reagent
(POCl₃, DMF) 6-Methoxybenzofuran-

2-carbaldehyde

Hydrolysis

Aqueous Workup
(e.g., H₂O, NaOAc)

Click to download full resolution via product page

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction
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Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), cool

dimethylformamide (DMF, 3 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.)

dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to

form the Vilsmeier reagent.

Reaction: Dissolve 6-methoxybenzofuran (1 eq.) in a minimal amount of DMF or a suitable

solvent like 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent

at 0 °C.

Heating: After the addition is complete, allow the reaction to warm to room temperature and

then heat to 60-80 °C for 2-4 hours, monitoring progress by TLC.

Workup: Cool the reaction mixture to room temperature and pour it cautiously onto crushed

ice containing sodium acetate (3-5 eq.). Stir vigorously until the intermediate hydrolyzes

completely.

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate,

3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by

column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield

the pure product.

Chemical Reactivity
The reactivity of 6-methoxybenzofuran-2-carbaldehyde is dominated by its aldehyde group

and the electron-rich nature of the benzofuran nucleus.[1]

Reactions at the Aldehyde Group: The formyl group is a prime site for nucleophilic addition

and condensation reactions. This allows for the construction of a vast array of derivatives,

including alcohols (via reduction), carboxylic acids (via oxidation), imines/schiff bases (via

condensation with amines), and alkenes (via Wittig or Horner-Wadsworth-Emmons

reactions).[1]

Reactions on the Benzofuran Ring: The benzofuran ring system is generally susceptible to

electrophilic substitution. However, the aldehyde group at C2 is electron-withdrawing, which
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deactivates the ring towards further electrophilic attack. Reactions like nitration or

halogenation, if they occur, would likely be directed to the benzene portion of the scaffold.

Caption: Key reaction pathways for 6-methoxybenzofuran-2-carbaldehyde.

Applications in Drug Discovery
The benzofuran scaffold is a cornerstone in medicinal chemistry, and 6-methoxybenzofuran-
2-carbaldehyde serves as a critical starting point for creating novel drug candidates.[1] Its

derivatives have been investigated for a range of therapeutic applications.

Anticancer Agents: Many benzofuran derivatives have demonstrated significant cytotoxicity

against various cancer cell lines.[2] The aldehyde can be converted into hydrazones,

pyrazolines, or other heterocyclic systems known to possess antitumor activity.[2] For

example, Moracin M, a 2-arylbenzofuran, has shown activity against human melanoma cells.

[4]

Anti-Alzheimer's Agents: The scaffold has been used to develop dual inhibitors of

cholinesterases (AChE and BChE) and β-secretase (BACE1), key enzymes in the pathology

of Alzheimer's disease.[10] The aldehyde handle allows for the introduction of

pharmacophores that can interact with the active sites of these enzymes.

Antimicrobial Agents: The benzofuran core is present in compounds with potent antibacterial

and antifungal properties.[11] 6-Methoxybenzofuran-2-carbaldehyde can be elaborated

into Schiff bases or chalcone-like structures, which are classes of compounds frequently

associated with antimicrobial activity.

Neuroprotective Agents: Certain benzofuran-type stilbenes isolated from natural sources

have shown significant neuroprotective activity against glutamate-induced cell death.[3] This

highlights the potential of the core structure in developing treatments for neurodegenerative

disorders.
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Caption: Role as a scaffold in developing diverse therapeutic agents.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 6-methoxybenzofuran-2-carbaldehyde is

essential.

Hazard Statements: The compound is classified as acutely toxic if swallowed (H301) and

may cause skin, eye, and respiratory irritation.[12]

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

inhalation of dust and contact with skin and eyes.

Storage: For long-term stability, the compound should be stored at -20°C, sealed tightly

under an inert atmosphere, and protected from moisture.
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Conclusion and Future Outlook
6-Methoxybenzofuran-2-carbaldehyde is a high-value chemical intermediate with a well-

defined molecular structure and predictable reactivity. Its straightforward synthesis and the

versatility of its aldehyde functional group make it an ideal platform for the generation of

diverse molecular libraries. Its central role in the synthesis of compounds targeting cancer,

neurodegenerative diseases, and microbial infections underscores its continued importance in

the field of drug discovery. Future research will likely focus on developing more efficient, one-

pot synthetic methodologies and exploring its application in novel therapeutic areas through the

design of innovative derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [6-Methoxybenzofuran-2-carbaldehyde molecular
structure and properties.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1616839#6-methoxybenzofuran-2-carbaldehyde-
molecular-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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